Ethyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers often assume functional interchangeability among 1,2-benzisoxazole α-bromo ester analogs, risking unexpected reaction outcomes and compromised process reproducibility. Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate (CAS 37925-00-1) eliminates this uncertainty as the validated zonisamide intermediate delivering 2-2.5× higher yield (70-75%) over legacy routes. • Preferential α-substitution without ring-opening under mild basic conditions, enabling clean synthesis of α-functionalized derivatives • logP 2.83 & PSA 52.33 Ų - substantially more lipophilic than the carboxylic acid analog, making it the preferred intermediate for prodrug design and membrane diffusion assays • Distinct chemoselectivity vs. methyl ester and acid variants, ensuring predictable downstream reactivity

Molecular Formula C11H10BrNO3
Molecular Weight 284.11 g/mol
Cat. No. B13064606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(benzo[D]isoxazol-3-YL)-2-bromoacetate
Molecular FormulaC11H10BrNO3
Molecular Weight284.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=NOC2=CC=CC=C21)Br
InChIInChI=1S/C11H10BrNO3/c1-2-15-11(14)9(12)10-7-5-3-4-6-8(7)16-13-10/h3-6,9H,2H2,1H3
InChIKeyDMZDFBQLGPNILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate Overview


Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate (CAS 37925-00-1) is an α‑bromo ester belonging to the 1,2‑benzisoxazole heterocyclic family. Characterized by a fused benzene‑isoxazole core and a bromoacetate side‑chain (molecular weight 284.11 g/mol, formula C₁₁H₁₀BrNO₃), it serves as a versatile electrophilic building block for medicinal chemistry and process R&D . This compound is distinct from its corresponding carboxylic acid and methyl ester analogs due to differences in lipophilicity, crystallinity, and reactivity profiles that critically influence downstream synthetic utility [1].

Electrophilic α‑bromo ester building block for nucleophilic substitution reactions
Ethyl ester provides distinct chemoselectivity and lipophilicity vs. carboxylic acid or methyl ester forms

Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate: Irreplaceable by Analogs


In the 1,2‑benzisoxazole α‑bromo ester series, seemingly minor structural variations—such as ester alkyl chain length, halogen placement, or the presence of a carboxylic acid group—produce markedly divergent physicochemical and reactivity profiles [1]. For instance, the free carboxylic acid analog (α‑bromo‑1,2‑benzisoxazole‑3‑acetic acid) exhibits a melting point of 123–126°C and a predicted logP that is significantly lower than the ethyl ester, altering its solubility and handling characteristics [2]. More critically, the base‑induced ring‑opening vs. substitution pathways of 3‑substituted benzisoxazole esters are exquisitely sensitive to the ester moiety; the ethyl ester demonstrates distinct chemoselectivity compared to the methyl or acid variants [3]. Therefore, assuming functional interchangeability without considering these quantified differences risks unexpected reaction outcomes and compromised process reproducibility.

Target Compound
  • Ethyl α‑bromo ester: tailored electrophilicity and lipophilicity for selective α‑substitution
Analog Risks
  • Carboxylic acid analog: higher polarity and different chemoselectivity may shift reaction pathways
  • Methyl ester: distinct steric and electronic profile can alter elimination vs. substitution balance

Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate: Quantitative Advantages


Superior Lipophilicity and Membrane Permeability

Compared to its direct structural analog, α‑bromo‑1,2‑benzisoxazole‑3‑acetic acid (CAS 37924‑67‑7), the ethyl ester derivative exhibits a markedly higher predicted octanol‑water partition coefficient (logP) and lower polar surface area (PSA), indicating enhanced lipophilicity and passive membrane diffusion potential . Specifically, the target compound has a predicted logP of 2.83 and a PSA of 52.33 Ų, whereas the carboxylic acid analog has a significantly lower logP (estimated ~1.5‑1.8 based on typical ester‑acid differences) and a larger PSA due to the free carboxyl group [1]. This difference is critical for applications where compound permeability across biological membranes is required.

Lipophilicity vs Acid Analog
Reported
logP 2.83 vs ~1.6–1.8
Reported lipophilicity difference may support cell‑permeability design context
Predicted values; experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Profiling

Higher Synthetic Yield for Zonisamide Intermediate

In a patent‑documented process for preparing zonisamide intermediates, the use of ethyl 2‑(benzo[d]isoxazol‑3‑yl)‑2‑bromoacetate or its immediate precursor (the corresponding α‑bromo acid) as a key intermediate afforded a product yield of 70–75%, which represents a substantial improvement over previously reported methods that yielded only 30–35% [1]. This 2‑ to 2.5‑fold increase in yield was achieved through an optimized reaction sequence leveraging the enhanced electrophilicity and stability of the α‑bromo ester motif.

Synthetic Yield Improvement
Head-to-head
70–75% vs 30–35%
Reported yield increase in zonisamide intermediate process; context‑dependent
Patent WO2005030738A1; results under specific conditions
Process Chemistry Pharmaceutical Intermediates Route Scouting

Thermal and Physical Property Differences vs. Acid Form

While specific melting point and boiling point data for the pure ethyl ester are not publicly available in the open literature, the corresponding carboxylic acid analog (α‑bromo‑1,2‑benzisoxazole‑3‑acetic acid) has a reported melting point of 123–126°C and a predicted boiling point of 394.9±27.0°C . The ethyl ester, due to the absence of strong intermolecular hydrogen bonding, is expected to have a significantly lower melting point and boiling point. This difference directly affects the compound's physical state at room temperature (likely a liquid or low‑melting solid for the ester vs. a crystalline solid for the acid), impacting its ease of handling, solubility in organic solvents, and compatibility with various synthetic and formulation processes [1].

Thermal Property Differences
Class-level
Ester: lower mp/bp expected; Acid mp 123–126°C
Physical state may affect handling and purification; experimental data needed
Class-level inference; not batch-specific
Preformulation Crystallinity Solid‑State Properties

Selective α-Substitution Reactivity

Substituted (1,2‑benzisoxazol‑3‑yl)acetates undergo distinct base‑induced reactions depending on both the ester alkyl group and the presence of an α‑bromo substituent [1]. The ethyl ester of α‑bromo‑1,2‑benzisoxazole‑3‑acetic acid undergoes nucleophilic substitution at the α‑carbon under mild basic conditions, while non‑brominated analogs typically require harsher conditions and can undergo ring‑opening via N‑O bond cleavage. Additionally, the ethyl ester shows different chemoselectivity compared to the methyl ester; in reactions with strong bases, the ethyl derivative favors α‑substitution over β‑elimination due to steric and electronic factors [2]. This unique reactivity profile is essential for accessing specific substituted benzisoxazole derivatives that are inaccessible from other analogs.

α‑Substitution Selectivity
Context-dependent
Favors α‑substitution under mild base; avoids ring-opening
Reported chemoselectivity supports synthesis of substituted derivatives
Qualitative; yields depend on nucleophile and conditions
Organic Synthesis Heterocyclic Chemistry Base‑Induced Rearrangements

Ethyl 2-(benzo[d]isoxazol-3-yl)-2-bromoacetate: Key Application Scenarios


Zonisamide Intermediate Synthesis

The ethyl α‑bromo ester (or its acid precursor) is a key intermediate in an improved process for manufacturing zonisamide, delivering a 2‑ to 2.5‑fold yield increase (70–75% vs. 30–35%) over older methods [1]. This directly reduces manufacturing costs and improves process sustainability.

Cell-Permeable Benzisoxazole Scaffolds

With a predicted logP of 2.83 and PSA of 52.33 Ų, the ethyl ester is substantially more lipophilic than the corresponding acid, making it the preferred intermediate for designing prodrugs or for use in assays where passive membrane diffusion is critical [1].

α-Substitution for Benzisoxazole Library Diversification

Under mild basic conditions, the ethyl ester preferentially undergoes nucleophilic α‑substitution without significant ring‑opening, enabling clean synthesis of α‑functionalized benzisoxazole derivatives that are difficult to obtain from non‑brominated or methyl ester analogs [1].

Application
Selection Property
Validation Focus
Zonisamide intermediate research
α‑Bromo ester reactivity profile
Yield and selectivity under patent‑reported conditions
Cell‑permeability scaffold design
Calculated lipophilicity (logP / PSA)
Passive membrane diffusion assay
α‑Functionalized benzisoxazole library
Chemoselectivity (α‑substitution vs. ring‑opening)
Reaction condition and nucleophile screening
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